Mmaf - 745017-94-1

Mmaf

Catalog Number: EVT-276512
CAS Number: 745017-94-1
Molecular Formula: C39H65N5O8
Molecular Weight: 732.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monomethylauristatin F (MMAF) is a synthetic molecule derived from dolastatin 10, a potent antitumor agent originally isolated from the sea hare Dolabella auricularia. [] MMAF belongs to the class of auristatins, which are known for their potent antimitotic activity. [] In scientific research, MMAF is primarily investigated for its potential in targeted cancer therapy, particularly in the form of antibody-drug conjugates (ADCs). [, , , , , , , , , , , ]

Future Directions
  • Optimization of ADC Design: Future research will likely focus on optimizing linker technology, antibody selection, and drug conjugation strategies to enhance the efficacy, safety, and stability of MMAF-based ADCs. [, , , , , ]
  • Combination Therapies: Exploring the combination of MMAF-based ADCs with other therapeutic modalities, such as chemotherapy, immunotherapy, or targeted therapies, holds potential for synergistic effects and improved treatment outcomes. []
  • Biomarker Discovery and Patient Stratification: Identifying predictive biomarkers that can identify patients most likely to benefit from MMAF-based ADCs will be crucial for personalized medicine approaches. [, ]
  • Overcoming Ocular Toxicity: MMAF-containing ADCs, including belantamab mafodotin, have been associated with ocular toxicities. [, , , , ] Future research will need to investigate strategies to mitigate or prevent these side effects while maintaining therapeutic efficacy.

Monomethylauristatin E (MMAE)

  • Compound Description: Monomethylauristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization. It is often used as a cytotoxic payload in antibody-drug conjugates (ADCs). [, , , , , , , , ]
  • Relevance: MMAE shares a similar core structure with Monomethylauristatin F (MMAF), both being derived from the natural product Dolastatin 10. [] The key structural difference lies in the C-terminal amino acid, where MMAE has an uncharged amino acid, while MMAF has a negatively charged phenylalanine. This difference affects their physicochemical properties, cellular permeability, and overall potency. [, , , ]

Auristatin F (AF)

  • Relevance: AF and Monomethylauristatin F (MMAF) share almost identical structures, with the only difference being the presence of a methyl group on the nitrogen atom of the phenylalanine side chain in MMAF. This minor structural modification significantly impacts their activity, likely due to differences in cellular uptake and metabolism. []

Cysteine-maleimidocaproyl-MMAF

  • Compound Description: Cysteine-maleimidocaproyl-MMAF is a metabolite of Monomethylauristatin F (MMAF)-containing antibody-drug conjugates (ADCs). It is formed by the conjugation of released MMAF with cysteine, likely derived from the degraded antibody within the lysosomes of target cells. []
  • Relevance: While cysteine-maleimidocaproyl-MMAF is less potent as a free drug due to poor cellular uptake, its targeted delivery through ADC technology significantly enhances its cytotoxic activity. [] This highlights the importance of antibody-mediated delivery for drugs like Monomethylauristatin F (MMAF), which have limited cell permeability due to their charged C-terminal residue. []

DM1 (Maytansinoid)

  • Compound Description: DM1 is a highly potent cytotoxic agent belonging to the maytansinoid class, known for its ability to inhibit tubulin polymerization. It is frequently used as a payload in ADCs designed to target various cancers. [, ]
  • Relevance: While structurally different from Monomethylauristatin F (MMAF), both DM1 and MMAF share a common mechanism of action by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. [, ] Researchers often explore and compare these two payloads to identify optimal drug-linker combinations for specific ADCs, taking into account their potency, stability, and toxicity profiles. [, ]

Monomethyl auristatin E Phenylalanine

  • Compound Description: Monomethyl auristatin E Phenylalanine is a potent antimitotic agent that inhibits tubulin polymerization. It is used as the cytotoxic payload in the antibody-drug conjugate Trastuzumab-MC-vc-PAB-MMAF (Tmab-vc-MMAF). []
  • Relevance: Monomethyl auristatin E Phenylalanine is structurally very similar to Monomethylauristatin F (MMAF). They are both potent antimitotic agents that interfere with microtubule dynamics. They differ only in the amino acid sequence of the linker that attaches them to the antibody. []
Source and Classification

Monomethyl Auristatin F is part of the auristatin family, which includes other derivatives such as Monomethyl Auristatin E. These compounds are characterized by their ability to inhibit microtubule dynamics, which is crucial for proper cell division. The classification of Monomethyl Auristatin F falls under the category of cytotoxic drugs, specifically microtubule inhibitors, alongside other agents like maytansinoids and tubulysins .

Synthesis Analysis

Methods and Technical Details

The synthesis of Monomethyl Auristatin F involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate amino acid precursors and coupling agents.
  2. Reagents: Common reagents include diisopropylethylamine (DIEA) and HATU (a coupling reagent), which facilitate the formation of peptide bonds .
  3. Reaction Conditions: The reactions typically occur at controlled temperatures ranging from -20°C to 40°C, with specific steps requiring conditions between 0°C to 100°C. The choice of solvent and reaction atmosphere (often nitrogen) is crucial for minimizing side reactions .
  4. Purification: After synthesis, Monomethyl Auristatin F is purified through methods such as medium pressure chromatography or recrystallization to obtain a high yield of the desired product .
Molecular Structure Analysis

Structure and Data

Monomethyl Auristatin F has a complex structure characterized by its unique side chains that contribute to its biological activity. The molecular formula is C731.98C_{731.98}, and it exhibits structural features similar to those of its parent compound, dolastatin 10. The compound can exist in different conformations, which influences its activity profile .

NMR Characterization

Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the structural properties of Monomethyl Auristatin F. This technique provides insights into the conformational dynamics of the molecule in solution, revealing that it can adopt both active and inactive forms .

Chemical Reactions Analysis

Reactions and Technical Details

Monomethyl Auristatin F participates in various chemical reactions that are critical for its function as an ADC payload:

  • Conjugation Reactions: The drug can be conjugated to antibodies through linkers that are cleavable or uncleavable, depending on the desired release mechanism within target cells .
  • Stability Studies: Understanding the stability of Monomethyl Auristatin F under physiological conditions is essential for optimizing its efficacy as an ADC .
Mechanism of Action

Process and Data

The mechanism by which Monomethyl Auristatin F exerts its cytotoxic effects involves:

  1. Microtubule Disruption: By binding to tubulin, Monomethyl Auristatin F inhibits microtubule polymerization, leading to cell cycle arrest during mitosis.
  2. Induction of Apoptosis: This disruption triggers apoptotic pathways in rapidly dividing cancer cells, ultimately resulting in cell death .

Data from pharmacokinetic studies indicate that Monomethyl Auristatin F has a favorable profile for use in therapeutic applications due to its targeted action and reduced systemic toxicity compared to traditional chemotherapeutics .

Physical and Chemical Properties Analysis

Physical Properties

Monomethyl Auristatin F is typically a solid at room temperature with varying solubility depending on the solvent used. Its solubility characteristics are crucial for formulation into injectable forms for clinical use.

Chemical Properties

  • Molecular Weight: Approximately 731.98 Da.
  • pH Stability: Studies suggest that Monomethyl Auristatin F remains stable across a range of pH levels, which is advantageous for its formulation in biological applications .
Applications

Scientific Uses

Monomethyl Auristatin F is primarily utilized in the field of oncology as part of antibody-drug conjugates targeting specific cancer antigens. Its applications include:

  • Targeted Cancer Therapy: As a payload in ADCs designed to deliver cytotoxic agents directly to tumor cells while minimizing damage to surrounding healthy tissue.
  • Research Tool: Used in studies investigating microtubule dynamics and cancer cell biology due to its potent inhibitory effects on cell division mechanisms .

Properties

CAS Number

745017-94-1

Product Name

Mmaf

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C39H65N5O8

Molecular Weight

732.0 g/mol

InChI

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1

InChI Key

MFRNYXJJRJQHNW-DEMKXPNLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Solubility

Soluble in DMSO, not in water

Synonyms

Monomethyl auristatin F; MMAF

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.